molecular formula C21H11BrN2O3S B15036672 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

Cat. No.: B15036672
M. Wt: 451.3 g/mol
InChI Key: YFVDPBDYUOHABX-UHFFFAOYSA-N
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Description

The compound 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one is a complex organic molecule that features a unique combination of thieno[2,3-d]pyrimidine and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . The bromophenyl group is then introduced via a bromination reaction using bromobenzene and aluminum trichloride . Finally, the chromenone moiety is attached through an etherification reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Scientific Research Applications

The compound 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to inhibit certain enzymes, while the chromenone moiety can interact with DNA and proteins . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one lies in its combined thieno[2,3-d]pyrimidine and chromenone structures, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H11BrN2O3S

Molecular Weight

451.3 g/mol

IUPAC Name

7-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one

InChI

InChI=1S/C21H11BrN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H

InChI Key

YFVDPBDYUOHABX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br

Origin of Product

United States

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